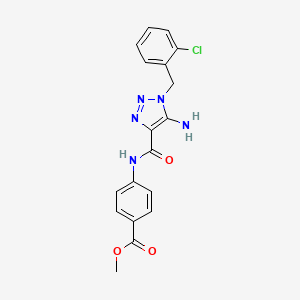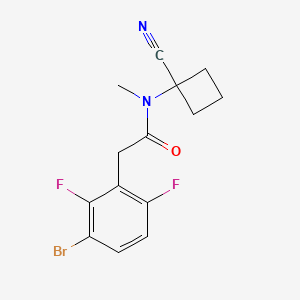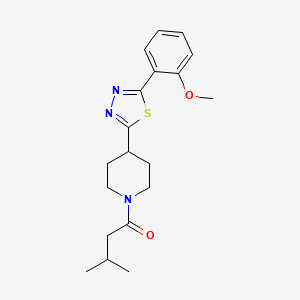
(2S,3S)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine derivative, which is a class of compounds that has been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Spiropiperidines and Fused Heterocycles
EN300-1692988 derivatives can undergo cyclization reactions to form spiropiperidines and other fused heterocycles. These structures have unique properties and applications:
- 1,7-Dihydropyrano [3,2-c]pyrazoles : EN300-1692988 can be used as a precursor for synthesizing these heterocycles, which exhibit diverse biological activities .
Multicomponent Reactions and Diversity-Oriented Synthesis
EN300-1692988 can participate in multicomponent reactions, enabling rapid access to diverse chemical libraries. Applications include:
Propiedades
IUPAC Name |
(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-13(2,3)17-11(18)5-9(6-14)12(17)10-7-15-16(4)8-10/h7-9,12H,5H2,1-4H3/t9-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDWLJGACLJDNT-SKDRFNHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)C#N)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1[C@@H]([C@H](CC1=O)C#N)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)
![2-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2694684.png)
![(1'S,4R)-6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2694685.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2694687.png)
![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-furamide](/img/structure/B2694690.png)



![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2694696.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2694698.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2694699.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)